Salvianolic acid L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

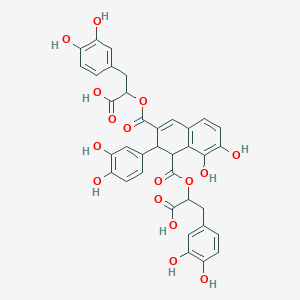

Salvianolic acid L, also known as salvianolate L, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in common sage, herbs and spices, and tea. This makes this compound a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanisms of Action:

Salvianolic acid L exhibits protective effects on vascular endothelial cells and smooth muscle cells. It regulates multiple signaling pathways associated with oxidative stress, which is crucial in preventing cardiovascular diseases. Research indicates that it enhances endothelial nitric oxide synthase activity, improving endothelium-dependent vasodilation and reducing the proliferation of vascular smooth muscle cells induced by homocysteine, a known cardiovascular risk factor .

Clinical Applications:

- Atherosclerosis Treatment: this compound has been integrated into traditional Chinese medicine formulations like the Danshen-Shanzha formula, which has demonstrated efficacy in reducing lipid levels and improving endothelial function. Clinical studies show it effectively lowers LDL cholesterol while increasing HDL cholesterol, thereby enhancing the overall lipid profile and reducing plaque formation in arteries .

- Heart Failure Management: In animal models, this compound has shown potential in decreasing heart fibrosis and hypertrophy, indicating its role as a therapeutic agent in heart failure .

Cancer Treatment

Anticancer Properties:

this compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its mechanisms include regulating fibroblast activity and modulating signaling pathways involved in tumor growth .

Case Studies:

- A study highlighted the compound's ability to suppress liver fibrosis, a condition often associated with liver cancer. It was found to inhibit the activation of hepatic stellate cells, which play a critical role in fibrogenesis .

- Another investigation into its effects on breast cancer cells revealed that this compound could significantly reduce cell viability and induce apoptosis through the modulation of key apoptotic pathways .

Neuroprotection

Protective Effects Against Neurodegeneration:

this compound has demonstrated neuroprotective effects in models of ischemic stroke. It helps mitigate oxidative stress-induced neuronal damage by regulating inflammatory responses and promoting neuronal survival .

Research Findings:

- In experimental models of ischemic stroke, this compound improved outcomes by enhancing blood flow to the brain and reducing infarct size .

- Its application in formulations for injection has shown promise in clinical settings for treating acute neurological injuries .

Antimicrobial Activity

Recent studies indicate that this compound possesses antimicrobial properties against various pathogens. Its efficacy against enterovirus infections has been documented, suggesting potential applications in antiviral therapies .

Comprehensive Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Cardiovascular Health | Enhances nitric oxide synthase; reduces oxidative stress | Effective in lowering LDL cholesterol; improves endothelial function |

| Cancer Treatment | Induces apoptosis; inhibits fibroblast activation | Reduces cell viability in liver and breast cancer models |

| Neuroprotection | Mitigates oxidative stress; promotes neuronal survival | Improves outcomes post-ischemic stroke |

| Antimicrobial Activity | Inhibits viral replication | Effective against enterovirus infections |

Eigenschaften

Molekularformel |

C36H30O16 |

|---|---|

Molekulargewicht |

718.6 g/mol |

IUPAC-Name |

2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48) |

InChI-Schlüssel |

CLZDRNKNWXDFQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.